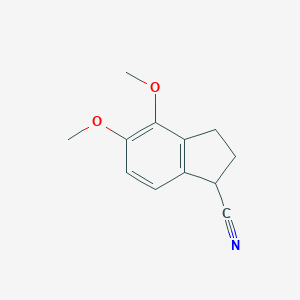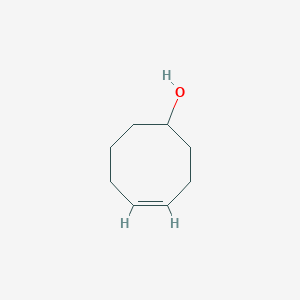
4,5-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-4,5-dimethoxyindan is an organic compound that belongs to the indan family Indan derivatives are known for their diverse applications in medicinal chemistry, organic electronics, and photopolymerization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyano-4,5-dimethoxyindan can be synthesized through several methods. One common approach involves the condensation of 4,5-dimethoxybenzaldehyde with acetonitrile or cyanoacetic acid, followed by reduction using sodium borohydride. Another method includes the cyclization of 2-bromo-4,5-dimethoxyhydrocinnamonitrile .
Industrial Production Methods: Industrial production of 1-Cyano-4,5-dimethoxyindan typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-4,5-dimethoxyindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted indan derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Cyano-4,5-dimethoxyindan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Cyano-4,5-dimethoxyindan involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethoxy-1-indanone: Similar structure but lacks the cyano group.
Indane-1,3-dione: Another indan derivative with different functional groups.
Uniqueness: 1-Cyano-4,5-dimethoxyindan is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
100449-14-7 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4,5-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-9-8(7-13)3-4-10(9)12(11)15-2/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
GTBOZNQVSQMVJH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
Synonyme |
2,3-DIHYDRO-4,5-DIMETHOXY-1H-INDENE-1-CARBONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)

![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)








![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)
